molecular formula C15H23ClN2O5S B3114145 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride CAS No. 1998216-49-1

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

Cat. No.: B3114145
CAS No.: 1998216-49-1
M. Wt: 378.9
InChI Key: LNZZWMWDXFIRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-ethoxybenzoic acid with 4-ethylpiperazine in the presence of a sulfonylating agent . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under similar conditions as the laboratory synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Scientific Research Applications

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is used in a wide range of scientific research applications:

Properties

IUPAC Name

2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S.ClH/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19;/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZZWMWDXFIRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride
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2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride
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2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride
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2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride
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2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

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